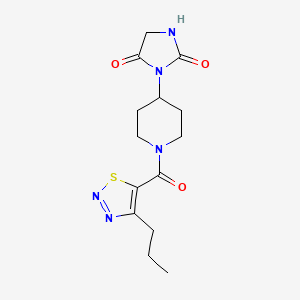

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

説明

特性

IUPAC Name |

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-2-3-10-12(23-17-16-10)13(21)18-6-4-9(5-7-18)19-11(20)8-15-14(19)22/h9H,2-8H2,1H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELPRWDYQORRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives with appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to thiols or thioethers .

科学的研究の応用

Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent, given the known bioactivity of thiadiazole derivatives.

Biological Studies: It can be used in studies of enzyme inhibition, particularly those involving thiadiazole-containing compounds.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparison with other heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines (e.g., compounds 6–11 in ). Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogous systems:

生物活性

The compound 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 338.38 g/mol. The structure includes a piperidine ring and a thiadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₄S |

| Molecular Weight | 338.38 g/mol |

| CAS Number | 2034315-28-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring followed by the introduction of the thiadiazole carbonyl group. Optimization of reaction conditions such as temperature and catalyst use is crucial for achieving high yields and purity.

Anticancer Properties

Research indicates that compounds containing thiadiazole and imidazolidine structures exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The mechanism of action often involves the induction of apoptosis through caspase activation pathways .

In a study evaluating similar compounds, the best-performing derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential . This suggests that our compound may also possess similar or enhanced activity due to its unique structural features.

The exact mechanism by which 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects is still under investigation. However, it is believed to interact with cellular targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit key signaling pathways associated with tumor growth.

Case Studies

- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their anticancer activity. Among them, compounds showed IC50 values ranging from 0.04 to 23.6 µM against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .

- Imidazolidine Compounds : Another study focused on imidazolidine derivatives demonstrated promising results in inhibiting cancer cell growth through apoptosis induction mechanisms. The structural similarities suggest that our compound could exhibit comparable or enhanced effects .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, and what reaction conditions optimize yield? A: Synthesis typically involves multi-step reactions:

Thiadiazole formation : React hydrazine derivatives with β-diketones or thiocarbamides under reflux (80–100°C) in glacial acetic acid, monitored by TLC .

Piperidine coupling : Use peptide coupling agents (e.g., DCC or EDC) to conjugate the thiadiazole-5-carbonyl group to the piperidine ring. Solvents like DMF or dichloromethane are preferred, with yields improved by maintaining anhydrous conditions .

Imidazolidine-2,4-dione assembly : Cyclize urea derivatives with carbonyl precursors via acid catalysis (e.g., HCl in ethanol). Reaction times (4–6 hrs) and stoichiometric ratios (1:1.2) are critical to minimize by-products .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A: Key methods include:

- NMR spectroscopy : H and C NMR to resolve peaks for the thiadiazole (δ 7.8–8.2 ppm) and imidazolidine (δ 4.5–5.0 ppm) moieties. H-N HMBC can clarify piperidine-thiadiazole connectivity .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) ensure purity (>95%) and validate molecular weight via ESI+ (expected [M+H]+ ~420–450 Da) .

- X-ray crystallography : Resolve stereochemistry of the piperidine ring and confirm carbonyl geometry .

Biological Activity Profiling

Q: How can researchers identify potential biological targets for this compound? A: Methodological approaches include:

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA) based on structural analogs .

- In vitro assays : Screen against kinase panels or bacterial strains (e.g., S. aureus MIC assays) using concentrations of 1–100 µM. Thiadiazole derivatives often show antibacterial activity via thiol interaction .

- SAR studies : Modify substituents (e.g., propyl chain length) to correlate structure with activity trends .

Stability and Reactivity

Q: What factors influence the compound’s stability during storage and experimental use? A:

- pH sensitivity : Degrades in alkaline conditions (pH >9); store in neutral buffers (e.g., PBS) at 4°C .

- Light sensitivity : Thiadiazole rings are prone to photodegradation; use amber vials and limit UV exposure .

- Solvent compatibility : Stable in DMSO (≤10 mM) but reacts with strong oxidizing agents (e.g., KMnO) .

Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported synthesis yields or biological activity data? A:

- Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent grade) and use internal controls (e.g., commercially available intermediates) .

- Meta-analysis : Compare datasets across analogs (e.g., methyl vs. propyl thiadiazole derivatives) to identify substituent-driven trends .

- Collaborative validation : Share samples with independent labs for NMR and bioactivity cross-testing .

Advanced Synthetic Challenges

Q: What strategies address low yields in the final cyclization step of the imidazolidine ring? A:

- Microwave-assisted synthesis : Reduce reaction time (20–30 mins vs. hours) and improve regioselectivity .

- Catalyst optimization : Switch from HCl to p-toluenesulfonic acid (PTSA) for milder conditions .

- By-product analysis : Use LC-MS to identify undesired intermediates (e.g., open-chain urea derivatives) and adjust stoichiometry .

Computational Modeling for Drug Design

Q: How can QSAR models guide the optimization of this compound’s pharmacokinetic properties? A:

- Descriptor selection : Include logP (target ~2–3), polar surface area (<140 Ų), and H-bond acceptors (≤10) to predict bioavailability .

- ADME profiling : Simulate hepatic metabolism (CYP3A4/2D6 interactions) and plasma protein binding (>90%) using SwissADME or ADMETLab .

- Toxicity prediction : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Mechanistic Studies

Q: What experimental designs elucidate the compound’s mechanism of action in enzyme inhibition? A:

- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .

- Mutagenesis studies : Engineer enzyme active-site residues (e.g., Ser530 in COX-2) to confirm binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。